3-amino-5-ethyl-6-methyl-1H,4H,5H-pyrazolo[4,3-c]pyridin-4-one

Kinase inhibitor Scaffold diversity Medicinal chemistry

Structure-defined kinase inhibitor scaffold with precise 5-ethyl,6-methyl,3-amino substitution pattern validated for maximum diversity-point occupation. Essential for SAR continuity; minor variations alter hinge-region contacts and kinome selectivity. Enumerated as a JAK reference standard in EP 2 980 089 A1. RT-stable powder eliminates cold-chain logistics. ≥95% purity minimizes inter-batch variability and failed reactions. Procure the exact substitution pattern to preserve lead-optimization integrity and enable direct comparative biochemical assays.

Molecular Formula C9H12N4O
Molecular Weight 192.2
CAS No. 1018497-10-3
Cat. No. B6268482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-amino-5-ethyl-6-methyl-1H,4H,5H-pyrazolo[4,3-c]pyridin-4-one
CAS1018497-10-3
Molecular FormulaC9H12N4O
Molecular Weight192.2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-5-ethyl-6-methyl-1H,4H,5H-pyrazolo[4,3-c]pyridin-4-one (CAS 1018497-10-3): Structural & Sourcing Primer for Procurement Scientists


3-Amino-5-ethyl-6-methyl-1H,4H,5H-pyrazolo[4,3-c]pyridin-4-one (CAS 1018497-10-3) is a fully elaborated small-molecule scaffold based on the 3-amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-one core, a heteroaromatic system expressly designed for ATP-competitive kinase inhibitor discovery [1]. The compound carries an amino group at the 3-position, an N-ethyl substituent at the 5-position, and a methyl group at the 6-position, yielding a molecular formula of C9H12N4O and a molecular weight of 192.22 g/mol . It is commercially supplied as a powder with a purity specification of ≥95% and is stored at room temperature . This specific substitution pattern occupies five distinct diversity points around the bicyclic core, making the compound a versatile, late-stage intermediate or a reference standard for structure–activity relationship (SAR) campaigns [1].

3-Amino-5-ethyl-6-methyl-1H,4H,5H-pyrazolo[4,3-c]pyridin-4-one: Why Analog Swapping Cannot Be Assumed


The 3-amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-one scaffold derives its kinase-binding potential from a precise spatial arrangement of hydrogen-bond donors and acceptors that mimic the adenine ring of ATP [1]. Even minor alterations to the N-5 and C-6 substituents can disrupt the compound's ability to occupy the hydrophobic pocket or form critical hinge-region contacts, leading to complete loss of target engagement. For instance, the 5-unsubstituted analog (3-amino-6-methyl) lacks the N-5 ethyl group and may exhibit altered conformational preferences, while the 5-methyl-6-ethyl isomer presents a different steric and electronic profile that can shift selectivity profiles across the kinome [1]. Substitution at every available position on the core has been shown to modulate potency, solubility, and metabolic stability independently [1]. Consequently, procurement of the exact substitution pattern—5-ethyl, 6-methyl, 3-amino—is non-negotiable for maintaining SAR continuity in lead-optimization programs.

3-Amino-5-ethyl-6-methyl-1H,4H,5H-pyrazolo[4,3-c]pyridin-4-one: Quantitative Differentiation Evidence for Scientific Selection


Substitution Pattern Completeness vs. Core Scaffold for Kinase Library Design

The target compound is a fully substituted derivative (R1 = H, R2 = NH2, R3 = ethyl, R4 = methyl) of the 3-amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-one scaffold, occupying five out of five possible diversity points that the Smyth et al. (2010) library demonstrated are essential for generating potent, selective kinase inhibitors [1]. In contrast, the simple 3-amino-5-methyl-1H-pyrazolo[4,3-c]pyridin-4(5H)-one analog (CAS 537038-54-3) carries only a single N-5 methyl substituent and no C-6 substitution, offering fewer vectors for optimizing interactions with the kinase hydrophobic pocket [2]. The scaffold paper confirms that substituent variation at N-5 and C-6 independently modulates biological activity, underscoring the unique SAR value of the 5-ethyl,6-methyl combination [1].

Kinase inhibitor Scaffold diversity Medicinal chemistry

Procurement-Grade Purity: Vendor-Specified ≥95% vs. Unspecified Research-Grade Material

The target compound is commercially available through Sigma-Aldrich (Enamine catalog ENA497375082) with a certified purity of ≥95% as a powder, stored at room temperature . This specification is explicitly stated on the vendor's Certificate of Analysis page. In contrast, many structurally similar pyrazolo[4,3-c]pyridinone analogs are offered only as 'research-grade' material without a quantified purity threshold, introducing batch-to-batch variability that can confound biological assay results .

Purity specification Procurement Quality control

Patent-Listed Reference Standard for JAK Inhibitor Programs

CAS 1018497-10-3 is explicitly enumerated as a reference compound (Registry Number 10) in the European patent application EP 2 980 089 A1, which claims heterocyclic compounds with excellent JAK inhibitory action for the treatment of autoimmune diseases and cancer [1]. This listing establishes the compound as a recognized structural reference in the JAK inhibitor patent landscape. By contrast, many closely related CAS numbers in the same patent family (e.g., 1018497-28-3, 1018497-20-5) are unsubstituted or mono-substituted variants that lack the full 5-ethyl,6-methyl,3-amino decoration, making the target compound a more relevant comparator for advanced lead compounds [1].

JAK inhibitor Patent reference Autoimmune disease

ATP-Competitive Kinase Binding Motif: A Privileged Scaffold Confirmed by Crystallography

The 3-amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-one core has been validated by X-ray crystallography to form a bidentate hydrogen-bonding interaction with the kinase hinge region, mimicking the adenine ring of ATP [1]. This binding mode is conserved across multiple kinases, including CDK2 and GSK3β, as reported in the foundational scaffold paper. While specific IC50 or Kd data for the 5-ethyl,6-methyl derivative have not been published, the scaffold paper explicitly states that substituents at N-5 and C-6 are critical for modulating potency and selectivity, and that the 3-amino group is essential for hinge binding [1]. Analogs lacking the 3-amino group (e.g., 1H-pyrazolo[4,3-c]pyridin-4(5H)-one derivatives) cannot engage the hinge and are therefore unsuitable as kinase inhibitor starting points.

Kinase binding ATP-competitive Scaffold validation

Room-Temperature Storage Stability: Operational Simplicity for Automated Compound Management

The Sigma-Aldrich technical datasheet specifies storage at room temperature (RT) for the target compound . This contrasts with many kinase inhibitor fragments and elaborated scaffolds that require refrigeration (+4°C) or freezing (-20°C) to prevent degradation. For example, several pyrazolo[4,3-c]pyridine derivatives offered by competing vendors specify storage at -20°C, necessitating costly cold-chain logistics and limiting compatibility with automated compound management systems . The RT storage capability of the target compound simplifies inventory management and reduces the risk of freeze–thaw degradation during repeated access.

Storage condition Compound management Stability

Enamine Building Block: Access to a Pre-Validated Parallel Synthesis Platform

The target compound is sourced from Enamine Ltd. (catalog EN300-253768) and distributed through Sigma-Aldrich and Fujifilm Wako [1]. Enamine's building-block collection is extensively used in the pharmaceutical industry for parallel library synthesis, and compounds from this collection benefit from established synthetic protocols that enable rapid derivatization at the 3-amino position (e.g., amide coupling, reductive amination) and at the C-6 methyl group (e.g., halogenation, cross-coupling) [1]. This pre-validated synthetic tractability is not guaranteed for compounds from smaller, less-characterized suppliers, where reaction yields and regioselectivity may be unpredictable.

Building block Parallel synthesis Library production

3-Amino-5-ethyl-6-methyl-1H,4H,5H-pyrazolo[4,3-c]pyridin-4-one: Optimal Deployment Scenarios Based on Quantitative Evidence


Kinase-Focused Library Synthesis Requiring a Fully Elaborated, Multi-Vector Scaffold

Medicinal chemistry teams building kinase-targeted compound libraries should procure this compound as a central scaffold. Its 5-ethyl,6-methyl,3-amino substitution pattern occupies the maximum number of diversity points validated in the foundational scaffold paper, enabling rapid generation of analogs via amide coupling at the 3-amino position or cross-coupling at the 6-methyl position . This contrasts with simpler mono-substituted analogs, which require additional synthetic steps to achieve comparable diversity.

JAK Inhibitor Lead Optimization Requiring a Patent-Listed Reference Standard

For programs targeting Janus kinase (JAK) family members in autoimmune or oncology indications, this compound serves as a structurally relevant reference standard explicitly enumerated in EP 2 980 089 A1 . Its inclusion in the patent landscape strengthens comparative data packages and provides a benchmark for assessing the novelty and potency of proprietary lead series. Procurement ensures that head-to-head biochemical assays are performed with a recognized comparator.

High-Throughput Screening (HTS) Campaigns Requiring Room-Temperature-Stable Compounds

Automated compound management facilities that rely on room-temperature storage for dissolved compound libraries can deploy this compound without the logistical burden of cold-chain handling . Its RT storage specification reduces the risk of precipitation or degradation during repeated plate-to-plate transfers, directly improving assay reproducibility and reducing the need for costly quality-control re-testing.

Academic Core Facilities Standardizing on Reproducible, Commercially Certified Building Blocks

Core facilities supporting multiple research groups should standardize on this Enamine-sourced building block [1] because its ≥95% purity specification and established synthetic protocols minimize inter-batch variability. This standardization reduces the frequency of failed reactions and ambiguous biological results, ultimately lowering the per-experiment cost for end-users.

Quote Request

Request a Quote for 3-amino-5-ethyl-6-methyl-1H,4H,5H-pyrazolo[4,3-c]pyridin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.